7,8-Dimethoxy-4H-chromen-4-one
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Overview
Description
7,8-Dimethoxy-4H-chromen-4-one is a bioactive compound belonging to the chromone family. Chromones are naturally occurring phenolic compounds found in various plants and fungi. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization with methoxy-substituted benzaldehydes in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products:
- Oxidized derivatives such as quinones.
- Reduced derivatives like dihydrochromones.
- Substituted chromones with various functional groups .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
7,8-Dihydroxy-5,6-dimethoxy-2-phenyl-4H-chromen-4-one: Shares a similar chromone structure but with different substituents, leading to distinct biological activities.
3’,4’,7,8-Tetramethoxyflavone: Another chromone derivative with additional methoxy groups, exhibiting unique pharmacological properties.
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Known as salvigenin, this compound has different hydroxyl and methoxy substitutions, resulting in varied biological effects.
Uniqueness: 7,8-Dimethoxy-4H-chromen-4-one stands out due to its specific methoxy substitutions at the 7 and 8 positions, which contribute to its unique chemical reactivity and biological activities. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-6H,1-2H3 |
InChI Key |
GVGHFHNJSRAVEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CO2)OC |
Origin of Product |
United States |
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